2-(3-Fluoropropoxy)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(3-Fluoropropoxy)acetic acid typically involves the reaction of 3-fluoropropanol with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 3-fluoropropanol attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product .
Chemical Reactions Analysis
2-(3-Fluoropropoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(3-Fluoropropoxy)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(3-Fluoropropoxy)acetic acid depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing enzymatic reactions that can be monitored to study enzyme activity. In drug development, the fluorine atom in the compound can enhance the metabolic stability and bioavailability of pharmaceuticals by influencing the compound’s interaction with biological targets .
Comparison with Similar Compounds
2-(3-Fluoropropoxy)acetic acid can be compared with other fluorinated acetic acids, such as 2-fluoroacetic acid and 2-(2-fluoroethoxy)acetic acid. These compounds share similar structural features but differ in the length and substitution pattern of the fluorinated alkyl chain. The presence of the fluorine atom in these compounds imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications .
Similar compounds include:
- 2-Fluoroacetic acid
- 2-(2-Fluoroethoxy)acetic acid
- 2-(4-Fluorobutoxy)acetic acid
These compounds can be used in similar applications but may offer different reactivity and properties due to variations in their molecular structure.
Properties
IUPAC Name |
2-(3-fluoropropoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUYWQOMWHHKNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(=O)O)CF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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